molecular formula C8H16S B14327937 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene CAS No. 111437-33-3

2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene

Cat. No.: B14327937
CAS No.: 111437-33-3
M. Wt: 144.28 g/mol
InChI Key: HOGZJDRJVPVYQX-UHFFFAOYSA-N
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Description

2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a methyl group and an isopropylthio group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene can be achieved through several methods. One common approach involves the alkylation of 2-methyl-4-buten-1-ol with isopropylthiol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as distillation and purification to isolate the desired product from any by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated compound.

    Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene involves its interaction with various molecular targets The isopropylthio group can participate in nucleophilic attacks, while the double bond can undergo addition reactions

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-butene: Similar in structure but lacks the isopropylthio group.

    4-Methyl-2-pentene: Another similar compound with a different substitution pattern.

    Isopropylthiol: Contains the isopropylthio group but lacks the butene backbone.

Uniqueness

2-Methyl-4-[(propan-2-yl)sulfanyl]but-1-ene is unique due to the presence of both a double bond and an isopropylthio group, which confer distinct reactivity and potential applications compared to its analogs. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.

Properties

CAS No.

111437-33-3

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2-methyl-4-propan-2-ylsulfanylbut-1-ene

InChI

InChI=1S/C8H16S/c1-7(2)5-6-9-8(3)4/h8H,1,5-6H2,2-4H3

InChI Key

HOGZJDRJVPVYQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC(=C)C

Origin of Product

United States

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